Giripladib

Vue d'ensemble

Description

Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .

Synthesis Analysis

Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .

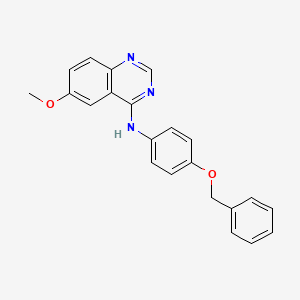

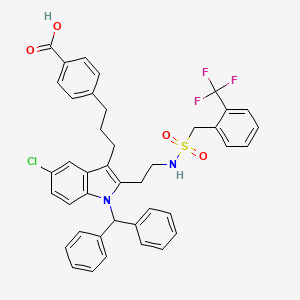

Molecular Structure Analysis

The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .

Chemical Reactions Analysis

Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .

Physical And Chemical Properties Analysis

Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .

Applications De Recherche Scientifique

Application in Oncology Research

- Field : Oncology Research

- Summary : Giripladib, also known as PLX-695, is a novel and potent cPLA2-specific inhibitor. It has been used in studies to understand its effect on cancer cells .

- Methods : The treatment with Giripladib involves attenuating radiation-induced increases of phospho-ERK and phospho-Akt in endothelial cells . This process significantly reduces migration and proliferation in endothelial cells and induces cell death and attenuates invasion by tumor cells .

- Results : In a heterotopic tumor model, the combination of Giripladib and radiation delayed growth in both LLC and A549 tumors . Tumors treated with a combination of Giripladib and radiation displayed reduced tumor vasculature .

Application in Osteoarthritis Research

- Field : Osteoarthritis Research

- Summary : Giripladib has been under investigation in a clinical trial (NCT00396955) that compared 4 dose regimens of Giripladib, Naproxen, and Placebo in subjects with Osteoarthritis of the knee .

- Results : The results or outcomes of this study are not available in the current resources .

Application in Immune System Diseases and Skin and Musculoskeletal Diseases

- Field : Immune System Diseases, Skin and Musculoskeletal Diseases

- Summary : Giripladib is known to target PLA2G4A (Cytosolic phospholipase A2) and is used as an inhibitor in the treatment of immune system diseases and skin and musculoskeletal diseases .

- Results : The results or outcomes of this application are not available in the current resources .

Application in Breast Cancer Stem Cell Research

- Field : Breast Cancer Stem Cell Research

- Summary : A novel long noncoding RNA (lncRNA) ROPM-mediated lipid metabolism governs breast cancer stem cell properties . Giripladib is used in combination with chemotherapy drugs such as doxorubicin, cisplatin, or tamoxifen to efficiently eliminate breast cancer stem cells and tumorigenesis .

- Results : The results show that lncROPM and its target PLA2G16 play crucial roles in sustaining breast cancer stem cell properties and may serve as a biomarker for breast cancer stem cells or other cancer stem cells .

Application in Rheumatoid Arthritis Research

- Field : Rheumatoid Arthritis Research

- Summary : Giripladib has been under investigation in a clinical trial (NCT00440492) for Rheumatoid Arthritis .

- Results : The results or outcomes of this study are not available in the current resources .

Application in Healthy Subjects

Safety And Hazards

Propriétés

IUPAC Name |

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471130 | |

| Record name | Giripladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Giripladib | |

CAS RN |

865200-20-0 | |

| Record name | Giripladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Giripladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRIPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

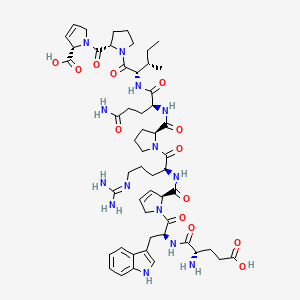

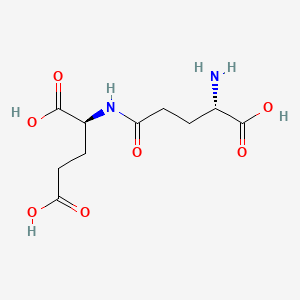

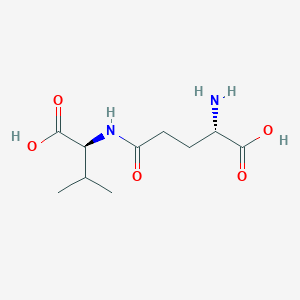

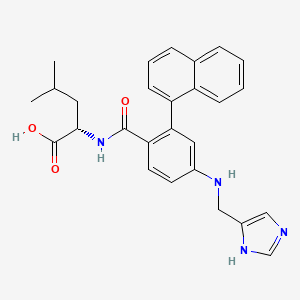

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)